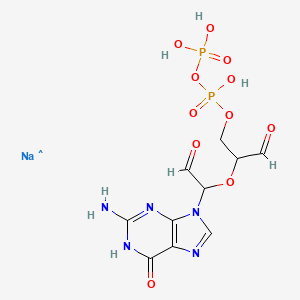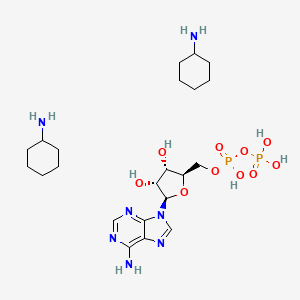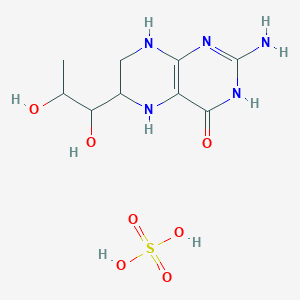
CTC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon tetrachloride, also known as tetrachloromethane, is an organic compound with the chemical formula CCl₄. It is a colorless liquid with a sweet odor, widely used in the past as a cleaning agent, fire extinguisher, and precursor to refrigerants. due to its toxicity and environmental impact, its use has been significantly reduced .
Preparation Methods
Carbon tetrachloride can be synthesized through the chlorination of methane. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, typically using ultraviolet light or a catalyst such as iron to initiate the reaction. The overall reaction is:
CH4+4Cl2→CCl4+4HCl
Industrial production methods often involve the chlorination of carbon disulfide or the reaction of chlorine with carbon monoxide in the presence of a catalyst .
Chemical Reactions Analysis
Carbon tetrachloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form chloroform and carbon dioxide.
Reduction: Can be reduced to chloroform using zinc and hydrochloric acid.
Substitution: Undergoes substitution reactions with nucleophiles, such as the formation of trichloromethyl compounds. Common reagents used in these reactions include water, zinc, hydrochloric acid, and various nucleophiles
Scientific Research Applications
Carbon tetrachloride has been used extensively in scientific research, particularly in studies related to liver toxicity and hepatocellular damage. It serves as a model compound for inducing liver injury in experimental animals to study the mechanisms of liver damage and the efficacy of hepatoprotective agents. Additionally, it has been used in the synthesis of other chemicals and as a solvent in various chemical reactions .
Mechanism of Action
Carbon tetrachloride is similar to other chlorinated methanes, such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂). it is unique in its higher chlorine content and greater toxicity. Unlike chloroform and dichloromethane, carbon tetrachloride is not flammable and has a higher boiling point. Its use has been largely phased out due to its environmental impact and health hazards .
Comparison with Similar Compounds
- Chloroform (CHCl₃)
- Dichloromethane (CH₂Cl₂)
- Tetrachloroethylene (C₂Cl₄)
Properties
CAS No. |
102568-47-8 |
|---|---|
Molecular Formula |
C16H14ClN5 |
Molecular Weight |
311.77 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













